2-(3-Phenylpropyl)Pyridine

Catalog No.
S1896384
CAS No.
2110-18-1
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Phenylpropyl)Pyridine

CAS Number

2110-18-1

Product Name

2-(3-Phenylpropyl)Pyridine

IUPAC Name

2-(3-phenylpropyl)pyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2

InChI Key

JJJPNTQYUJPWGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=N2

Solubility

Soluble in fat; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=N2
  • Organic Synthesis

    The presence of a pyridine ring and a phenyl group makes 2-(3-Phenylpropyl)Pyridine a potential building block for more complex organic molecules. Pyridine rings are found in many biologically active molecules, and the phenyl group is a common functional group in pharmaceuticals [, ]. Researchers might explore using 2-(3-Phenylpropyl)Pyridine as a starting material for synthesizing new drugs or other bioactive compounds.

  • Material Science

    Nitrogen-containing aromatic compounds like 2-(3-Phenylpropyl)Pyridine can have interesting properties for material science applications. For instance, they may be useful in the development of new types of polymers, ionic liquids, or organic electronics [, ]. Further research would be needed to determine the specific properties of 2-(3-Phenylpropyl)Pyridine and its potential applications in materials science.

  • Studies on Pyridine Derivatives

    Scientists often study derivatives of pyridine to understand the role of the pyridine ring in various biological processes. 2-(3-Phenylpropyl)Pyridine could be a useful tool in such studies, allowing researchers to investigate how the addition of a phenyl group affects the properties of the molecule [].

2-(3-Phenylpropyl)pyridine is an organic compound belonging to the class of pyridines, characterized by a pyridine ring substituted with a 3-phenylpropyl group. Its molecular formula is C14H15NC_{14}H_{15}N and it has a molecular weight of approximately 197.28 g/mol. The compound features a nitrogen atom in the pyridine ring, contributing to its basicity and potential reactivity in various

Typical of pyridine derivatives, such as:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for electrophilic substitution reactions.
  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen.
  • Reduction Reactions: It may be reduced to form corresponding amines or other derivatives under suitable conditions.

These reactions are essential for synthesizing more complex organic molecules and exploring its potential as a pharmaceutical agent.

The synthesis of 2-(3-Phenylpropyl)pyridine typically involves several steps:

  • Alkylation of Pyridine: The reaction between pyridine and 3-phenylpropyl bromide or chloride can yield 2-(3-Phenylpropyl)pyridine through nucleophilic substitution.
  • Catalytic Hydrogenation: This method may also be used to reduce certain precursors into the desired product.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of carbon-carbon bonds leading to the synthesis of this compound.

These methods highlight the versatility of synthetic approaches available for obtaining this compound.

2-(3-Phenylpropyl)pyridine finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in synthesizing drugs targeting neurological conditions.
  • Organic Synthesis: The compound is used as a building block for creating more complex organic molecules.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities.

Studies involving 2-(3-Phenylpropyl)pyridine often focus on its interactions with biological targets, particularly receptors related to neurotransmission. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Testing the biological activity of the compound in cellular models to understand its pharmacodynamics.

These studies are crucial for elucidating the potential therapeutic roles of this compound.

Several compounds share structural similarities with 2-(3-Phenylpropyl)pyridine, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Characteristics
4-(3-Phenylpropyl)pyridineC14H15NC_{14}H_{15}NSimilar structure; different position of phenyl group
2-PyridinemethanolC7H9NC_{7}H_{9}NContains a hydroxymethyl group; lower molecular weight
4-MethylpyridineC7H9NC_{7}H_{9}NMethyl group substitution; used in agrochemicals
2-AcetylpyridineC7H7NC_{7}H_{7}NAcetyl group; involved in various chemical syntheses

The uniqueness of 2-(3-Phenylpropyl)pyridine lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals highlight its significance within this class of chemicals.

Physical Description

Colourless liquid;

XLogP3

3.2

Density

d204 1.01
1.012-1.018

UNII

9F0BFM744F

GHS Hazard Statements

Aggregated GHS information provided by 1605 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2110-18-1

Wikipedia

2-(3-phenylpropyl)pyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyridine, 2-(3-phenylpropyl)-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types